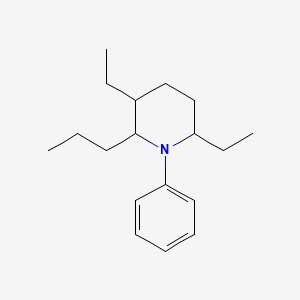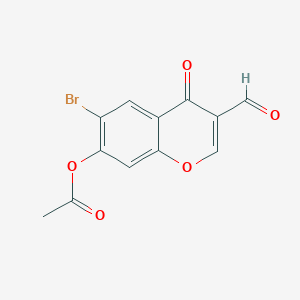
6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate is a chemical compound with the molecular formula C12H7BrO5 It is a derivative of chromone, a naturally occurring compound known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate typically involves the bromination of 3-formylchromone, followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 6-Bromo-3-carboxy-4-oxo-4H-1-benzopyran-7-yl acetate.
Reduction: 6-Bromo-3-hydroxymethyl-4-oxo-4H-1-benzopyran-7-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its cytotoxic activity against normal and tumor cells.
Medicine: Research has explored its potential as a multidrug resistance reversal agent in cancer therapy.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes by binding to specific proteins or enzymes, disrupting their normal function. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-Formylchromone: A precursor in the synthesis of 6-Bromo-3-formyl-4-oxo-4H-1-benzopyran-7-yl acetate.
6-Fluorochromone-3-carboxaldehyde: A similar compound with a fluorine atom instead of bromine.
3-Formyl-6-methylchromone: A derivative with a methyl group at the 6-position.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the acetate group, which confer distinct chemical properties and biological activities. Its ability to act as a multidrug resistance reversal agent sets it apart from other similar compounds .
Propiedades
Número CAS |
184898-42-8 |
|---|---|
Fórmula molecular |
C12H7BrO5 |
Peso molecular |
311.08 g/mol |
Nombre IUPAC |
(6-bromo-3-formyl-4-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C12H7BrO5/c1-6(15)18-11-3-10-8(2-9(11)13)12(16)7(4-14)5-17-10/h2-5H,1H3 |
Clave InChI |
SNZTYTXGXZGZDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C2C(=C1)OC=C(C2=O)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


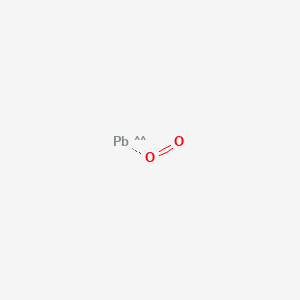
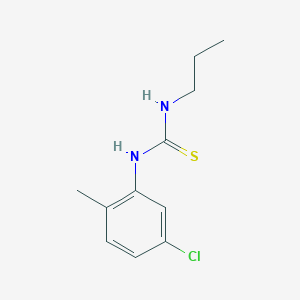

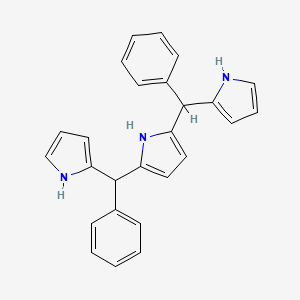
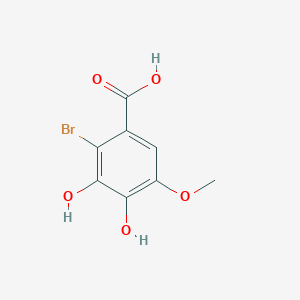
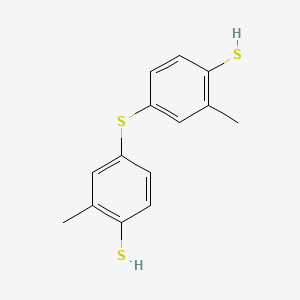
![N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide](/img/structure/B12561587.png)
![2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B12561593.png)

![(R)-2-[(R)-Oxiranyl]-1,2-ethanediol](/img/structure/B12561602.png)

![6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane](/img/structure/B12561614.png)
![3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12561624.png)
